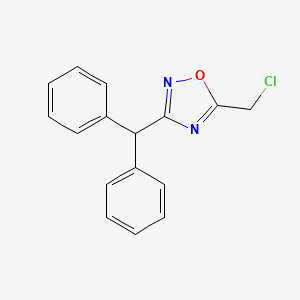

5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole

Description

5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a diphenylmethyl group at position 2. The 1,2,4-oxadiazole scaffold is notable for its stability, aromaticity, and versatility in medicinal and materials chemistry.

Properties

Molecular Formula |

C16H13ClN2O |

|---|---|

Molecular Weight |

284.74 g/mol |

IUPAC Name |

3-benzhydryl-5-(chloromethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C16H13ClN2O/c17-11-14-18-16(19-20-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |

InChI Key |

QACSGRVQPYUCJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the cyclocondensation of diphenylmethyl-substituted amidoximes with chloroacetyl chloride. This two-step protocol proceeds via O-acylation followed by thermal cyclization (Figure 1):

-

Step 1: Formation of O-Acylated Amidoxime

-

Step 2: Cyclization to 1,2,4-Oxadiazole

Key Data:

Substrate Scope and Limitations

-

Diphenylmethyl Group : Essential for steric stabilization during cyclization.

-

Chloromethylation : Chloroacetyl chloride must be added dropwise at 0°C to prevent oligomerization.

-

Byproducts : Traces of 3,5-disubstituted oxadiazoles may form if amidoxime purity is <95%.

Microwave-Assisted Solid-Phase Synthesis

Protocol for Accelerated Cyclization

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity:

Advantages Over Conventional Heating

One-Pot Tandem Reaction from Aldehydes

Sequential Nitrile Formation and Cyclization

A one-pot method avoids isolating intermediates:

-

Nitrile Synthesis :

-

Amidoxime Formation :

-

Chloromethylation and Cyclization :

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Purity |

|---|---|---|---|---|

| Cyclocondensation | 99 | 12–24 h | High | >95% |

| Microwave | 95 | 45 min | Moderate | >98% |

| One-Pot | 60 | 20–24 h | Low | 85–90% |

Key Observations :

-

Cyclocondensation is optimal for large-scale synthesis due to high yields and simple work-up.

-

Microwave methods suit rapid, small-batch production but require specialized equipment.

-

One-Pot approaches reduce purification steps but suffer from moderate yields.

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

-

Crystal System : Monoclinic, space group P2₁/c.

-

Bond Angles : N1–O1–C2 = 105.2°, confirming oxadiazole geometry.

Chemical Reactions Analysis

- Common reagents include hydrazine , alkali metal hydroxides , and acidic conditions .

5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole: can undergo various reactions, including , , and .

- Upon reduction, it forms 5-(methyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .

- Under acidic conditions, it can yield 5-(hydroxymethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial pathogens, including multidrug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study: Antimicrobial Efficacy

- A study demonstrated that modifications to the oxadiazole structure can enhance potency against specific microbial targets. For instance, derivatives with electron-withdrawing groups showed improved activity against resistant bacterial strains.

Anticancer Potential

The compound also shows potential as an anticancer agent. Related oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines, revealing that certain derivatives can induce apoptosis in cancer cells .

Case Study: Anticancer Activity

- In one evaluation, a derivative of this compound was tested against human lung and breast cancer cell lines, showing significant antiproliferative activity with IC₅₀ values comparable to established anticancer drugs .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Research on SAR has revealed that variations in the chloromethyl and diphenylmethyl substituents significantly impact biological outcomes. This information is vital for designing more effective analogs tailored for specific therapeutic applications .

Synthetic Strategies

Several synthetic methods have been reported for preparing this compound. Common strategies include:

- Condensation Reactions: Utilizing phosphorus oxychloride as a cyclizing agent.

- Functionalization Techniques: Allowing for selective modifications to enhance biological activity.

These synthetic pathways enable researchers to create a library of derivatives with varying properties and activities .

Mechanism of Action

- The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets or pathways.

- Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,2,4-Oxadiazoles

Key Observations :

- Steric Effects : The diphenylmethyl group in the target compound introduces significant steric hindrance compared to phenyl or oxan-4-yl substituents, which may reduce reactivity in nucleophilic substitutions but enhance binding in hydrophobic environments .

- Synthetic Accessibility : Simpler substituents (e.g., phenyl in ) yield higher synthetic efficiency (80% yield) compared to bulkier or halogenated analogs.

Key Observations :

- Microwave-Assisted Synthesis : Offers reduced reaction times and improved yields for disubstituted oxadiazoles compared to traditional reflux methods .

- Solvent and Base Selection : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., Cs₂CO₃) are critical for minimizing side reactions in chloromethyl-containing derivatives .

Key Observations :

- Substituent-Activity Relationships (SAR) : Aryl groups at position 3 (e.g., trifluoromethylphenyl in ) are critical for target engagement, while chloromethyl groups at position 5 enable further functionalization for prodrug strategies.

- Pharmacokinetic Profiles : Bulky substituents (e.g., diphenylmethyl) may improve metabolic stability but reduce solubility, necessitating formulation optimization .

Biological Activity

5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring system has been extensively studied due to its potential as a pharmacophore in medicinal chemistry. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloromethyl group at the 5-position and a diphenylmethyl moiety at the 3-position of the oxadiazole ring. The presence of these substituents is crucial for its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that several 1,3,4-oxadiazole derivatives demonstrated potent antibacterial and antifungal activities against various pathogens. Specifically, derivatives with similar structures to this compound showed effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | S. aureus | 32 |

| This compound | Antifungal | C. albicans | 16 |

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely investigated. In one study, compounds structurally related to this compound were evaluated for their cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Results indicated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 10 to 30 µM .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | This compound | 15 |

| HeLa | This compound | 20 |

3. Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have also been documented. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the inhibition of NF-kB signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) synthesized various oxadiazole derivatives and tested their antimicrobial efficacy against Mycobacterium bovis BCG. Among the tested compounds, those with a diphenylmethyl substitution exhibited remarkable activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanism

In a detailed investigation by Paruch et al. (2020), a series of oxadiazoles were evaluated for their ability to inhibit topoisomerase I activity in cancer cells. The study found that compounds structurally related to this compound effectively inhibited this enzyme's function, leading to increased cytotoxicity in cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)-3-(diphenylmethyl)-1,2,4-oxadiazole, and how is the product characterized?

The compound is typically synthesized via cyclocondensation of precursors such as substituted amidoximes and chloromethylating agents. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles are synthesized by reacting hydroxylamine derivatives with chloromethyl precursors under reflux conditions. Characterization involves 1H NMR , 13C NMR , IR spectroscopy , and mass spectrometry to confirm the oxadiazole ring formation and substituent positions. Elemental analysis is also used to verify purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

- 1H NMR : Identifies protons on the chloromethyl group (δ ~4.7–4.8 ppm as a singlet) and aromatic substituents.

- 13C NMR : Confirms the oxadiazole ring carbons (e.g., C-2 at ~167–170 ppm) and diphenylmethyl groups.

- IR Spectroscopy : Detects C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) of the oxadiazole ring.

- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]+ at m/z 195–229 for derivatives) .

Advanced Research Questions

Q. How can computational methods like Gaussian 03 predict the energetic properties of 1,2,4-oxadiazole derivatives?

Density functional theory (DFT) calculations in Gaussian 03 are used to compute detonation velocity (), pressure (), and heat of formation. For example, oxadiazole/oxadiazole hybrids (e.g., compound 2-3) showed detonation velocities up to 9046 m/s and pressures of 37.4 GPa , outperforming RDX. These calculations correlate with experimental DSC data (thermal stability up to 200°C) and crystallographic studies .

Q. What strategies optimize reaction conditions for synthesizing 5-(Chloromethyl)-1,2,4-oxadiazoles with high yield?

Key factors include:

- Temperature Control : Reactions with KCN at elevated temperatures (e.g., 80°C) favor decyanation pathways, converting nitrile groups to alkanes.

- Catalyst Selection : Cs₂CO₃ or NaH improves cyclization efficiency in oxadiazole formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DME) enhance reaction rates. Yields of 77–90% are achievable for derivatives like 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole .

Q. How do structure-activity relationship (SAR) studies guide the design of 1,2,4-oxadiazole-based apoptosis inducers?

SAR strategies include:

- Substituent Variation : Replacing the 3-phenyl group with pyridyl or chlorothiophen-2-yl enhances activity (e.g., compound 4l showed in vivo efficacy in MX-1 tumor models).

- Biological Assays : Caspase activation and flow cytometry (cell cycle arrest in G₁ phase) identify apoptotic mechanisms.

- Target Identification : Photoaffinity labeling revealed TIP47 (an IGF-II receptor binding protein) as a molecular target .

Q. What is the mechanism behind the decyanation of 5-(chloromethyl)-1,2,4-oxadiazoles using KCN?

The reaction proceeds via a KCN–HCN associative pathway , where KCN displaces the nitrile group, releasing cyanogen (not isolated). This one-pot method converts nitriles to alkanes, forming products like acetonitrile derivatives. The process is temperature-dependent, with optimal yields at 80°C .

Q. How are thermal stability and density evaluated for 1,2,4-oxadiazole-containing energetic materials?

- Thermal Analysis : Differential scanning calorimetry (DSC) measures decomposition temperatures (e.g., 200–250°C).

- Crystallography : Single-crystal X-ray analysis determines density (e.g., 1.85 g/cm³ for compound 2-3).

- Sensitivity Testing : Impact (14 J) and friction (160 N) thresholds assess safety for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.